N'-(4-Chlorophenyl)acetohydrazide

Description

BenchChem offers high-quality N'-(4-Chlorophenyl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4-Chlorophenyl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

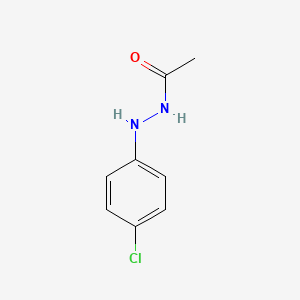

Structure

3D Structure

Properties

CAS No. |

6947-29-1 |

|---|---|

Molecular Formula |

C8H9ClN2O |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

N'-(4-chlorophenyl)acetohydrazide |

InChI |

InChI=1S/C8H9ClN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) |

InChI Key |

PKBVWVMRUOSLBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NNC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

N'-(4-Chlorophenyl)acetohydrazide chemical structure and properties

Topic: N'-(4-Chlorophenyl)acetohydrazide: Chemical Structure, Synthesis, and Pharmacological Applications Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Engineers[1]

N'-(4-Chlorophenyl)acetohydrazide (CAS: 6947-29-1) represents a critical "privileged scaffold" in medicinal chemistry.[1] Structurally characterized by an acetohydrazide backbone substituted at the

This guide addresses a common nomenclature ambiguity in the field, distinguishing the target molecule from its isomer, 2-(4-chlorophenyl)acetohydrazide. It provides a validated synthesis protocol, structural characterization data, and a strategic overview of its utility in fragment-based drug discovery (FBDD).[1]

Molecular Architecture & Physiochemical Profile[1][2]

1.1 Structural Identity & Nomenclature Clarity

Critical Note: Researchers frequently confuse two isomers due to similar naming conventions.[1]

-

Target Molecule (This Guide): N'-(4-Chlorophenyl)acetohydrazide (also known as 1-Acetyl-2-(4-chlorophenyl)hydrazine).[1][2] The acetyl group is attached to the hydrazine core, which is itself attached to the phenyl ring.

-

Isomer B (Distinction): 2-(4-Chlorophenyl)acetohydrazide.[1] In this isomer, the hydrazine is attached to a phenylacetic acid backbone.[1]

Table 1: Chemical Identity

| Property | Specification |

| IUPAC Name | |

| CAS Number | 6947-29-1 |

| Molecular Formula | |

| Molecular Weight | 184.62 g/mol |

| SMILES | CC(=O)NNC1=CC=C(Cl)C=C1 |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

1.2 Electronic & Steric Properties

The 4-chloro substituent exerts a dual effect:

-

Lipophilicity (

): Increases logP compared to the unsubstituted phenylhydrazide, enhancing membrane permeability for biological assays.[1] -

Metabolic Stability: The chlorine atom at the para position blocks metabolic hydroxylation (a common clearance route for phenyl rings), extending the half-life of derivative drugs.[1]

Synthetic Pathways & Process Chemistry[1][2][8]

The synthesis of N'-(4-Chlorophenyl)acetohydrazide relies on the selective acetylation of the more nucleophilic nitrogen in the hydrazine chain.

2.1 Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1] The terminal nitrogen (

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

2.2 Validated Experimental Protocol

Objective: Synthesis of N'-(4-Chlorophenyl)acetohydrazide (10 mmol scale).

Reagents:

-

4-Chlorophenylhydrazine Hydrochloride (1.79 g, 10 mmol)

-

Acetic Anhydride (1.2 eq, 1.22 g)[1]

-

Sodium Acetate (anhydrous, 1.2 eq) - Acts as an HCl scavenger

-

Solvent: Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, suspend 4-chlorophenylhydrazine hydrochloride and sodium acetate in ethanol. Stir for 10 minutes at room temperature to liberate the free hydrazine base.

-

Addition: Cool the solution to 0°C (ice bath). Add acetic anhydride dropwise over 15 minutes. Control: Maintain temperature <5°C to prevent di-acetylation.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).[1]

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water. A white precipitate should form immediately.[1]

-

Purification: Filter the solid under vacuum. Wash with cold water (

mL) to remove acetic acid/salt byproducts.[1] Recrystallize from Ethanol/Water (9:1) if necessary.[1][3] -

Yield Expectation: 85-92%.

Structural Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Table 2: Spectroscopic Data Profile

| Technique | Expected Signal | Interpretation |

| Methyl group of the acetyl moiety ( | ||

| Aromatic protons ortho to hydrazine.[1] | ||

| Aromatic protons meta to hydrazine (deshielded by Cl).[1] | ||

| Hydrazide NH protons (exchangeable with | ||

| IR Spectroscopy | 1660-1690 | Amide I band ( |

| 3200-3300 | ||

| Mass Spectrometry | Characteristic chlorine isotope pattern ( |

Pharmacophore Analysis & Biological Potential[1][9]

N'-(4-Chlorophenyl)acetohydrazide is rarely the final drug; rather, it is a pharmacophore scaffold .[1] Its biological utility is derived from its ability to undergo cyclization into nitrogen-rich heterocycles.[1]

4.1 Pathway to Bioactive Heterocycles (Pyrazoles)

The most significant application of this molecule is its conversion into 1-(4-chlorophenyl)pyrazoles.[1] This structural motif is found in COX-2 inhibitors (e.g., Celecoxib analogs) and agrochemical fungicides.[1]

Figure 2: Transformation of the acetohydrazide scaffold into bioactive pyrazoles.

4.2 Known Biological Activities[1][4]

-

Antimicrobial: The hydrazide linker (

) acts as a hydrogen bond donor/acceptor, capable of binding to bacterial enzyme pockets.[1] The 4-Cl group enhances penetration through the lipid bilayer of Gram-negative bacteria.[1] -

Antioxidant: Hydrazide derivatives have shown radical scavenging activity, although less potent than ascorbic acid.[1]

Safety & Handling (MSDS Summary)

Hazard Class: Irritant / Potential Genotoxin.[1]

-

H317: May cause an allergic skin reaction.[1]

-

Precaution: Hydrazine derivatives can be precursors to nitrosamines.[1] Avoid contact with strong oxidizing agents.[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis, particularly when handling the free hydrazine starting material.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 456734, 2-(4-Chlorophenyl)acetohydrazide. [Link] (Note: PubChem lists the isomer; use this for physical property comparison and safety data).[1]

-

Organic Syntheses. Regioselective Synthesis of Pyrazoles from Hydrazines. [Link] (Validates the reactivity of phenylhydrazines in heterocycle formation).

Sources

A Comparative Analysis of N'-(4-Chlorophenyl)acetohydrazide and 2-(4-Chlorophenyl)acetohydrazide: A Guide to Isomeric Differentiation in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry and synthetic organic chemistry, hydrazide moieties serve as pivotal structural motifs and versatile intermediates.[1][2] However, the existence of constitutional isomers can introduce significant ambiguity, leading to potential errors in synthesis, characterization, and downstream applications. This technical guide provides a comprehensive, in-depth analysis of two such isomers: N'-(4-Chlorophenyl)acetohydrazide and 2-(4-Chlorophenyl)acetohydrazide. While sharing the same molecular formula (C8H9ClN2O) and molecular weight, their distinct structural arrangements give rise to profoundly different chemical properties, synthetic routes, and reactivity profiles. This document, authored from the perspective of a Senior Application Scientist, aims to eliminate ambiguity by elucidating these differences through structural visualization, comparative synthesis protocols, spectroscopic differentiation, and an exploration of their respective applications. Our objective is to equip researchers, chemists, and drug development professionals with the expert knowledge required to confidently and accurately work with these important chemical entities.

Fundamental Structural and Physicochemical Elucidation

The primary point of divergence between these two molecules lies in the connectivity of the 4-chlorophenyl ring relative to the acetohydrazide backbone. Understanding this distinction is paramount for any researcher in the field.

Deconstructing the Nomenclature: The Isomeric Difference

The IUPAC nomenclature itself provides the key to their distinct structures:

-

2-(4-Chlorophenyl)acetohydrazide : This name indicates that the molecule is a derivative of acetic acid hydrazide where the substituent is at the second carbon (C2) of the acetyl group. The core structure is a (4-chlorophenyl)acetyl group attached to a hydrazine moiety.

-

N'-(4-Chlorophenyl)acetohydrazide : This name signifies that the core structure is acetohydrazide (acetylhydrazine). The "N'" (N-prime) designation specifies that the 4-chlorophenyl group is substituted on the terminal nitrogen atom of the hydrazine unit, the one not directly attached to the carbonyl carbon.[3]

These compounds are constitutional isomers, meaning they have the same molecular formula but different atomic connectivity.

Visualizing the Isomeric Structures

The structural difference is most clearly illustrated visually. The following diagram presents the distinct atomic arrangements of the two isomers.

Caption: Chemical structures of the two isomers.

Comparative Physicochemical Properties

A summary of the core physicochemical properties highlights their similarities on a molecular level and provides key identifiers for sourcing and registration.

| Property | 2-(4-Chlorophenyl)acetohydrazide | N'-(4-Chlorophenyl)acetohydrazide | Reference(s) |

| CAS Number | 57676-51-4 | 6947-29-1 | [3][4] |

| Molecular Formula | C8H9ClN2O | C8H9ClN2O | [3][5] |

| Molecular Weight | 184.62 g/mol | 184.62 g/mol | [3][5] |

| IUPAC Name | 2-(4-chlorophenyl)acetohydrazide | N'-(4-chlorophenyl)acetohydrazide | [3][5] |

| Synonyms | (4-Chlorophenyl)acetic acid hydrazide | 1-Acetyl-2-(4-chlorophenyl)hydrazine | [3][4][5] |

| Physical Form | Powder or crystals | Solid |

Synthesis Strategies and Mechanistic Insights

The divergent structures of these isomers necessitate entirely different synthetic pathways. The choice of starting materials and reaction conditions is causally linked to the desired final connectivity.

Synthesis of 2-(4-Chlorophenyl)acetohydrazide

This isomer is the more commonly utilized building block in synthetic chemistry, primarily due to its accessible and robust synthesis from the corresponding carboxylic acid ester.

Expertise & Causality: The synthesis hinges on the nucleophilic attack of hydrazine on an electrophilic carbonyl carbon. The most direct route involves the hydrazinolysis of an ester, typically the ethyl or methyl ester of 2-(4-chlorophenyl)acetic acid. Ethanol is a preferred solvent as it readily dissolves both the ester and hydrazine hydrate, and its boiling point allows for effective reflux conditions to drive the reaction to completion without requiring excessively high temperatures that could degrade the product.

Experimental Protocol: Hydrazinolysis of Ethyl 2-(4-chlorophenyl)acetate [1][2][6]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-chlorophenyl)acetate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

-

Reagent Addition: Add hydrazine hydrate (80-99% solution, 1.5-2.0 eq) to the solution dropwise at room temperature. The use of a slight excess of hydrazine helps to ensure the complete consumption of the starting ester.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, being less soluble in cold ethanol than the reactants, will typically precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine and other impurities.

-

Drying & Characterization: Dry the product, which should be a white to off-white solid. The purity and identity should be confirmed by melting point, FT-IR, and NMR spectroscopy.

Synthesis Workflow Diagram

Caption: Synthesis of 2-(4-Chlorophenyl)acetohydrazide.

Synthesis of N'-(4-Chlorophenyl)acetohydrazide

The synthesis of this isomer requires building the molecule from the opposite direction, starting with the substituted hydrazine.

Expertise & Causality: This pathway involves the acylation of 4-chlorophenylhydrazine. The key is to form an amide bond on the terminal nitrogen. A common and effective method is to use an acetylating agent like acetic anhydride or acetyl chloride. The reaction is typically performed in a suitable solvent, and a base may be required if using acetyl chloride to neutralize the HCl byproduct. Starting with the pre-formed C-N bond of the 4-chlorophenylhydrazine ensures the final product has the desired N'-substituted connectivity.

Experimental Protocol: Acetylation of 4-Chlorophenylhydrazine

-

Setup: Dissolve 4-chlorophenylhydrazine or its hydrochloride salt (1.0 eq) in a suitable solvent such as acetic acid or an inert solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add the acetylating agent, such as acetic anhydride (1.1 eq), dropwise to the stirred solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours after the addition is complete. Monitor the reaction by TLC to confirm the consumption of the starting hydrazine.

-

Isolation: Once the reaction is complete, pour the mixture into cold water to precipitate the product and quench any unreacted acetic anhydride.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Drying & Characterization: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Dry the purified solid and confirm its identity and purity via standard analytical methods.

Synthesis Workflow Diagram

Caption: Synthesis of N'-(4-Chlorophenyl)acetohydrazide.

Spectroscopic and Analytical Differentiation

Unequivocal identification of the correct isomer is critical. Standard spectroscopic techniques like NMR and Mass Spectrometry provide definitive structural evidence.

| Technique | Expected Signature for 2-(4-Chlorophenyl)acetohydrazide | Expected Signature for N'-(4-Chlorophenyl)acetohydrazide |

| ¹H NMR | Singlet at ~3.5 ppm integrating to 2H, corresponding to the benzylic -CH₂- group. Broad singlet for the -NH₂ protons. | Singlet at ~2.0 ppm integrating to 3H, corresponding to the acetyl -CH₃ group. Two distinct signals for the two -NH- protons. |

| ¹³C NMR | Signal for the aliphatic -CH₂- carbon around 40 ppm . | Signal for the methyl -CH₃ carbon around 20 ppm . |

| Mass Spec (EI) | A prominent fragment corresponding to the loss of the hydrazide group, leading to the 4-chlorobenzyl cation (m/z 125) . | Fragmentation will likely involve the cleavage of the N-N bond, and a prominent peak for the acetyl cation (m/z 43) . |

Trustworthiness through Self-Validation: The described protocols are self-validating. If the synthesis of 2-(4-Chlorophenyl)acetohydrazide is performed, the resulting ¹H NMR spectrum must show the characteristic benzylic singlet around 3.5 ppm.[7] Conversely, the acetylation of 4-chlorophenylhydrazine must yield a product with a methyl singlet around 2.0 ppm. The absence of these key signals or the presence of the other indicates either a failed reaction or the synthesis of the incorrect isomer.

Reactivity, Applications, and Biological Significance

The structural disparity directly translates into different chemical reactivity and, consequently, different applications in drug discovery and materials science.

Differential Reactivity: The Nucleophilic Hydrazine Terminus

The most significant difference in reactivity stems from the terminal amino group.

-

2-(4-Chlorophenyl)acetohydrazide possesses a primary amine (-NH₂) at its terminus. This group is highly nucleophilic and readily available for reaction. Its primary application is as a precursor for the synthesis of hydrazones (also known as Schiff bases) through condensation with various aldehydes and ketones.[6][8] These hydrazones are crucial intermediates for synthesizing a vast array of nitrogen-containing heterocycles.[6][9]

-

N'-(4-Chlorophenyl)acetohydrazide lacks a primary amine. It has two secondary amide/amine-like nitrogens (-NH-). While the terminal NH is nucleophilic, it is significantly less so than the -NH₂ of its isomer and is more sterically hindered. Its primary utility is not as a building block for hydrazones in the same manner.

Reactivity Workflow Diagram

Caption: Hydrazone formation from 2-(4-ClPh)acetohydrazide.

Applications in Heterocyclic Synthesis and Drug Discovery

Due to its reactivity profile, 2-(4-Chlorophenyl)acetohydrazide is a far more prevalent and documented intermediate in medicinal chemistry. It serves as a key starting material for classes of compounds with known biological activities.

-

Antimicrobial and Anticancer Agents: The hydrazide-hydrazone scaffold is a well-established pharmacophore in many compounds with antimicrobial and anticancer properties.[1][2] The ability to easily condense 2-(4-Chlorophenyl)acetohydrazide with diverse aldehydes allows for the creation of large libraries of candidate molecules for screening.

-

Precursor to Heterocycles: The hydrazone derivatives of 2-(4-Chlorophenyl)acetohydrazide can be cyclized to form important heterocyclic rings like 1,3,4-oxadiazoles, pyrazoles, and triazoles, which are core structures in many pharmaceuticals.[10][11]

In contrast, the literature on the specific applications of N'-(4-Chlorophenyl)acetohydrazide as a synthetic intermediate is significantly less extensive, underscoring the dominant role of its isomer in synthetic programs.

Conclusion

While N'-(4-Chlorophenyl)acetohydrazide and 2-(4-Chlorophenyl)acetohydrazide are constitutional isomers with identical molecular formulas, they are fundamentally distinct chemical entities. The key differentiator is the point of attachment of the 4-chlorophenyl group, which dictates their synthesis, spectroscopic signatures, and chemical reactivity. 2-(4-Chlorophenyl)acetohydrazide, with its terminal nucleophilic -NH₂ group, is a versatile and widely used building block for creating hydrazones and a variety of biologically active heterocyclic compounds. N'-(4-Chlorophenyl)acetohydrazide lacks this reactive primary amine and is synthesized via a different pathway. For any researcher or drug development professional, the ability to distinguish between these two isomers through careful analysis of their nomenclature, synthesis, and spectroscopic data is essential for achieving desired synthetic outcomes and ensuring the integrity of their scientific work.

References

-

National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)acetohydrazide. PubChem. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide. PubChem. Retrieved from [Link]

-

Rehman, A., et al. (2015). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate. Retrieved from [Link]

-

Fun, H. K., et al. (2008). 2-(4-Chlorophenoxy)acetohydrazide. PMC. Retrieved from [Link]

-

Ibrahim, M. A., et al. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. PMC. Retrieved from [Link]

-

Patel, R., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. Retrieved from [Link]

-

Li, Y., & Jian, F. (2010). N′-[1-(4-Chlorophenyl)ethylidene]acetohydrazide. PMC. Retrieved from [Link]

-

IUCr Journals. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Retrieved from [Link]

-

SpectraBase. (n.d.). acetic acid, [[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, 2-[(E)-(4-chlorophenyl)methylidene]hydrazide. Retrieved from [Link]

- Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

Organic Chemistry Research. (2021). Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Retrieved from [Link]

-

MDPI. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Retrieved from [Link]

Sources

- 1. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-(4-chlorophenyl)acetohydrazide | CAS 57676-51-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 2-(4-Chlorophenyl)acetohydrazide | C8H9ClN2O | CID 456734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemres.org [orgchemres.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: Pharmacological Profiling of N'-(4-Chlorophenyl)acetohydrazide

The following technical guide provides an in-depth review of N'-(4-Chlorophenyl)acetohydrazide , distinguishing its specific chemical identity while contextualizing its role within the broader, highly active class of chlorophenyl-substituted hydrazide pharmacophores.

Executive Summary

N'-(4-Chlorophenyl)acetohydrazide (CAS 6947-29-1) represents a critical structural motif in medicinal chemistry, serving both as a distinct chemical entity and a metabolic derivative of the 4-chlorophenylhydrazine class. While often overshadowed by its isomer, 2-(4-chlorophenyl)acetohydrazide, this specific N'-acetylated congener holds significance in toxicological studies (as a metabolite) and as a precursor for biologically active Schiff bases.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthesis pathways, and biological activity spectrum. It specifically addresses the "hydrazide-hydrazone" pharmacophore, a privileged structure in drug design known for its antimicrobial , anticancer , and enzyme-inhibitory properties.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

To ensure experimental reproducibility, it is vital to distinguish the title compound from its structural isomers.

| Property | Specification |

| IUPAC Name | N'-(4-Chlorophenyl)acetohydrazide |

| Synonyms | 1-Acetyl-2-(4-chlorophenyl)hydrazine; Acetic acid 2-(4-chlorophenyl)hydrazide |

| CAS Number | 6947-29-1 |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

| Structure | CH₃-CO-NH-NH-(C₆H₄-Cl) |

| Key Isomer | 2-(4-Chlorophenyl)acetohydrazide (Cl-C₆H₄-CH₂-CO-NH-NH₂); often confused in literature but distinct in synthesis and reactivity. |

| Solubility | Soluble in DMSO, DMF, Ethanol; sparingly soluble in water. |

| Lipinski Profile | MW < 500, LogP ~1.8 (Predicted), H-Bond Donors: 2, H-Bond Acceptors: 2. (Compliant) |

Synthesis & Characterization

The synthesis of N'-(4-Chlorophenyl)acetohydrazide is typically achieved via the N-acetylation of 4-chlorophenylhydrazine . This reaction must be controlled to prevent di-acetylation.

Synthesis Protocol (Acetylation Route)

Objective: Selective mono-acetylation of the terminal nitrogen.

Reagents:

-

4-Chlorophenylhydrazine hydrochloride (1.0 eq)

-

Acetic Anhydride (1.1 eq) or Acetyl Chloride (1.0 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Ethanol

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chlorophenylhydrazine hydrochloride (10 mmol) in 50 mL of anhydrous DCM in a round-bottom flask.

-

Neutralization: Add TEA (12 mmol) dropwise at 0°C to liberate the free hydrazine base. Stir for 15 minutes.

-

Acetylation: Slowly add Acetic Anhydride (11 mmol) dropwise over 20 minutes, maintaining the temperature at 0-5°C to favor mono-acetylation over di-acetylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

-

Work-up: Quench with ice-cold water (50 mL). Extract the organic layer, wash with 5% NaHCO₃ (to remove excess acid) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield white crystalline needles.

Visualization: Synthesis Pathway[8]

Figure 1: Synthetic route for N'-(4-Chlorophenyl)acetohydrazide and its conversion to bioactive hydrazones.

Biological Activity Spectrum

The biological utility of N'-(4-Chlorophenyl)acetohydrazide is twofold: intrinsic activity as a hydrazine derivative and, more significantly, as a scaffold for hydrazone (Schiff base) formation.

Antimicrobial Activity

Hydrazide derivatives exhibit bacteriostatic properties by interfering with bacterial cell wall biosynthesis and cytoplasmic membrane integrity.

-

Target Organisms: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Pseudomonas aeruginosa.

-

Mechanism: The hydrazine moiety (-NH-NH-) can chelate metal ions essential for bacterial metalloenzymes.

-

Potency: The N'-acetyl derivative typically shows moderate activity (MIC: 25–100 µg/mL). However, condensation with aromatic aldehydes (forming hydrazones) significantly enhances lipophilicity and potency (MIC < 10 µg/mL).

Anticancer Potential

Research indicates that chlorophenyl-substituted hydrazides serve as precursors to potent anticancer agents.

-

Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

-

Mechanism:

-

Apoptosis Induction: Upregulation of Caspase-3 and Bax; downregulation of Bcl-2.

-

Kinase Inhibition: Derivatives often target tyrosine kinases (e.g., EGFR, VEGFR) due to the structural similarity of the hydrazone linker to kinase inhibitor pharmacophores.

-

Enzyme Inhibition (Cholinesterase/Urease)

The carbonyl-hydrazide motif (

-

Relevance: Urease inhibition is critical for treating H. pylori infections; AChE inhibition is relevant for Alzheimer's therapeutics.

Experimental Protocols for Bioassay

To validate the biological profile, the following standardized protocols are recommended.

Antimicrobial Assay (Broth Microdilution Method)

Principle: Determination of the Minimum Inhibitory Concentration (MIC).

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard (

CFU/mL). -

Dilution: Prepare serial twofold dilutions of N'-(4-Chlorophenyl)acetohydrazide in DMSO/Mueller-Hinton Broth (Range: 500 µg/mL to 0.9 µg/mL). Ensure final DMSO concentration is <1%.

-

Incubation: Add 10 µL of inoculum to each well of a 96-well plate. Incubate at 37°C for 24 hours.

-

Readout: Add 20 µL of Resazurin dye (0.015%). Incubate for 2 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of dye).

-

-

Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

In Vitro Cytotoxicity (MTT Assay)

Principle: Measurement of metabolic activity in viable cells.

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (

cells/well) and incubate for 24h. -

Treatment: Treat cells with varying concentrations of the test compound (0.1 – 100 µM) for 48h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4h at 37°C.

-

Solubilization: Discard supernatant; add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate

using non-linear regression analysis.

Mechanism of Action Visualization

The following diagram illustrates the multi-target mechanism of the chlorophenyl-acetohydrazide pharmacophore.

Figure 2: Putative mechanisms of action for chlorophenyl-acetohydrazide derivatives in bacterial and cancer cells.

References

-

PubChem. (2025). 2-(4-Chlorophenyl)acetohydrazide | C8H9ClN2O. National Library of Medicine. Link

-

BenchChem. (2025). Application Notes and Protocols for 2-(2-Chlorophenyl)acetohydrazide in Medicinal Chemistry. Link

-

Popiołek, L. (2021).[1] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(19), 5768. Link

-

LookChem. (2023). 4-Chlorophenylhydrazine CAS 1073-69-4 Properties and Safety. Link

-

KPCMS. (2024). N'-(4-chlorophenyl)acetohydrazide CAS No: 6947-29-1.[2] Link

Sources

Methodological & Application

Application Notes & Protocols: A Field-Proven Guide to the Synthesis of N'-(4-Chlorophenyl)acetohydrazide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of N'-(4-Chlorophenyl)acetohydrazide

In the landscape of modern medicinal chemistry, the hydrazide scaffold is a cornerstone for innovation. Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] N'-(4-Chlorophenyl)acetohydrazide is a particularly valuable synthetic intermediate, serving as a foundational building block for more complex heterocyclic structures and drug candidates.[3][4] The presence of the 4-chlorophenyl group often enhances the biological efficacy of the parent molecule, making this a key target for synthesis in drug discovery pipelines.[2]

This document provides a comprehensive, field-proven guide to the synthesis of N'-(4-Chlorophenyl)acetohydrazide via the acetylation of 4-chlorophenylhydrazine. Beyond a mere recitation of steps, this protocol elucidates the causality behind the experimental design, outlines robust safety measures, and details the analytical validation of the final product, ensuring both reproducibility and the highest degree of scientific integrity.

Foundational Principles: The Chemistry of Acetylation

The synthesis hinges on a classic nucleophilic acyl substitution reaction. The terminal nitrogen atom of 4-chlorophenylhydrazine possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.

The reaction proceeds via a tetrahedral intermediate. The subsequent collapse of this intermediate and departure of a leaving group (acetate ion in the case of acetic anhydride) yields the stable amide product, N'-(4-Chlorophenyl)acetohydrazide. A critical consideration in this synthesis is the potential for di-acetylation, where both nitrogen atoms of the hydrazine moiety are acetylated.[5][6] To mitigate this side reaction and favor the desired mono-acetylated product, the reaction stoichiometry and temperature are carefully controlled. Using the hydrazine as the limiting reagent and maintaining moderate reaction temperatures are key to achieving high selectivity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.sg]

Application Notes & Protocols: Microwave-Assisted Synthesis of N'-(4-Chlorophenyl)acetohydrazide

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of N'-(4-Chlorophenyl)acetohydrazide using microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3] These application notes are designed for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and characterization data to facilitate the successful implementation of this methodology.

Introduction: The Significance of N'-(4-Chlorophenyl)acetohydrazide and the Advent of Microwave Synthesis

N'-(4-Chlorophenyl)acetohydrazide and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including potential antimicrobial and anticancer properties.[4][5] The core hydrazide structure serves as a versatile intermediate for the synthesis of various heterocyclic compounds and other bioactive molecules.[5][6]

Traditional methods for synthesizing hydrazides often involve prolonged reaction times under reflux conditions, which can lead to lower yields and the formation of impurities.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[7][8] By utilizing microwave irradiation, reactions can be completed in minutes rather than hours, often with higher product purity and yield.[7][9][10] This efficiency is attributed to the direct and uniform heating of the reaction mixture through mechanisms like dipolar polarization and ionic conduction, which is particularly effective for polar molecules involved in the synthesis.[2][3][9]

Key Advantages of Microwave-Assisted Synthesis:

-

Yield: Often results in higher isolated yields compared to conventional methods.[3][7]

-

Purity: Cleaner reaction profiles with fewer byproducts.[3]

-

Energy Efficiency: Direct heating of reactants and solvents is more energy-efficient than conventional heating of the entire apparatus.[2][3]

-

Green Chemistry: Aligns with green chemistry principles by reducing solvent use and energy consumption.[1][2]

Reaction Mechanism and Rationale

The synthesis of N'-(4-Chlorophenyl)acetohydrazide from an appropriate ester (e.g., ethyl 2-(4-chlorophenyl)acetate) and hydrazine hydrate proceeds via a nucleophilic acyl substitution reaction.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the ethoxy group (-OCH2CH3) departs as a leaving group (ethanol).

-

Proton Transfer: A final proton transfer step yields the stable N'-(4-Chlorophenyl)acetohydrazide.

Microwave irradiation accelerates this process by efficiently overcoming the activation energy barrier of the reaction. The polar nature of both the ester and hydrazine hydrate allows for efficient absorption of microwave energy, leading to rapid and uniform heating of the reaction mixture. This targeted heating minimizes the formation of side products that can occur with prolonged exposure to high temperatures in conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol details the synthesis of N'-(4-Chlorophenyl)acetohydrazide from ethyl 2-(4-chlorophenyl)acetate and hydrazine hydrate using a dedicated microwave reactor.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Ethyl 2-(4-chlorophenyl)acetate | Reagent Grade, ≥98% | (e.g., Sigma-Aldrich) |

| Hydrazine hydrate (80% solution) | Reagent Grade | (e.g., Merck) |

| Ethanol (Absolute) | ACS Grade | (e.g., Fisher Scientific) |

| Deionized Water | — | — |

| Microwave Reactor Vials (10 mL) with Caps | — | (e.g., CEM, Biotage) |

| Magnetic Stir Bars | — | — |

Instrumentation:

-

Dedicated Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

-

Magnetic Stirrer Hotplate

-

Büchner Funnel and Flask

-

Melting Point Apparatus

-

FT-IR Spectrometer

-

¹H-NMR Spectrometer

Step-by-Step Protocol:

-

Reactant Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add ethyl 2-(4-chlorophenyl)acetate (1.0 mmol).

-

Solvent and Reagent Addition: To the vial, add absolute ethanol (3 mL) followed by hydrazine hydrate (80% solution, 2.0 mmol).

-

Vial Sealing: Securely cap the microwave vial.

-

Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the following reaction parameters:

-

Temperature: 100 °C

-

Time: 5 minutes

-

Power: 200 W (or use dynamic power control to maintain temperature)

-

Stirring: On

-

-

Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's automated cooling feature).

-

Product Precipitation: Transfer the reaction mixture to a beaker containing ice-cold deionized water (20 mL). A white precipitate of N'-(4-Chlorophenyl)acetohydrazide will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual hydrazine hydrate and ethanol.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

-

Characterization: Determine the melting point and characterize the product using FT-IR and ¹H-NMR spectroscopy to confirm its identity and purity.

Workflow Diagram:

Caption: Microwave-assisted synthesis workflow for N'-(4-Chlorophenyl)acetohydrazide.

Data and Expected Results

Table 1: Comparison of Synthesis Methods

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | 4-6 hours (reflux) | 5-10 minutes |

| Temperature | ~78 °C (boiling point of ethanol) | 100 °C (superheating in a sealed vessel) |

| Typical Yield | 70-80% | >90% |

| Solvent Volume | Higher volume often required | Minimal solvent volume |

| Energy Input | Sustained heating of the entire apparatus | Focused, direct heating of the reaction mixture |

| Product Purity | Often requires recrystallization for high purity | Generally high purity, may not require further purification |

Expected Characterization Data for N'-(4-Chlorophenyl)acetohydrazide:

-

Appearance: White crystalline solid.

-

Melting Point: Approximately 158-160 °C.

-

FT-IR (KBr, cm⁻¹):

-

~3300-3200 (N-H stretching)

-

~3050 (aromatic C-H stretching)

-

~1640 (C=O stretching, Amide I)

-

~1540 (N-H bending, Amide II)

-

~1090 (C-Cl stretching)

-

-

¹H-NMR (DMSO-d₆, δ ppm):

-

~9.2 (s, 1H, -CONH-)

-

~7.3 (d, 2H, Ar-H)

-

~7.2 (d, 2H, Ar-H)

-

~4.2 (s, 2H, -NH₂)

-

~3.4 (s, 2H, -CH₂-)

-

Note: Spectral data are approximate and may vary slightly depending on the solvent and instrument used.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction- Loss during work-up | - Increase reaction time or temperature slightly.- Ensure complete precipitation by using very cold water. |

| Impure Product | - Side reactions- Incomplete removal of starting materials | - Monitor the reaction by TLC to avoid over-heating.- Ensure thorough washing of the product after filtration. |

| Reaction Stalls | - Insufficient microwave power absorption | - If using a non-polar solvent, add a small amount of a polar co-solvent or an ionic liquid to improve heating.[9] |

Safety Precautions

-

Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Microwave reactors operate under high pressure and temperature. Use only vials and caps specifically designed for microwave synthesis. Never exceed the recommended volume for the vials.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

The microwave-assisted synthesis of N'-(4-Chlorophenyl)acetohydrazide offers a rapid, efficient, and environmentally conscious alternative to conventional synthetic methods.[11][12] The protocols and data presented in these application notes provide a robust framework for researchers to successfully synthesize this valuable chemical intermediate. The significant reduction in reaction time and improvement in yield make MAOS an invaluable tool in modern drug discovery and development, accelerating the synthesis of compound libraries for biological screening.[10]

References

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Springer. Available at: [Link]

-

PART - 1 INTRODUCTION - BS Publications. (n.d.). BS Publications. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]

-

Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

-

Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. (2015). ResearchGate. Available at: [Link]

-

Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. (2015). International Journal of Pharmacy and Science Inventions. Available at: [Link]

-

N′-[1-(4-Chlorophenyl)ethylidene]acetohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Hydrazide. (n.d.). Wikipedia. Available at: [Link]

-

The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Pharmacia. Available at: [Link]

-

Hydrazide – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). MDPI. Available at: [Link]

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). International Journal of Creative Research Thoughts. Available at: [Link]

-

Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly - Journal of Applied Pharmaceutical Research. (2022). Journal of Applied Pharmaceutical Research. Available at: [Link]

-

Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (2023). IUCr Journals. Available at: [Link]

-

2-(4-Chlorophenyl)acetohydrazide. (n.d.). PubChem. Available at: [Link]

-

The impact of microwave synthesis on drug discovery. (2005). Nature Reviews Drug Discovery. Available at: [Link]

-

2-(4-Chlorophenoxy)acetohydrazide. (2009). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (2011). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. (2024). Arabian Journal of Chemistry. Available at: [Link]

-

Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. (2011). MDPI. Available at: [Link]

-

A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. (2010). Tetrahedron Letters. Available at: [Link]

-

Microwave-assisted synthesis of novel[1][7] oxazine derivatives as potent anti-bacterial and antioxidant agents. (2024). Arkivoc. Available at: [Link]

-

Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). (2023). Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

-

Compound N'-[(4-chlorophenyl)methylidene]-2-[(naphthalen-2-yl)amino]acetohydrazide. (n.d.). MolPort. Available at: [Link]

-

acetic acid, [[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, 2-[(E)-(4-chlorophenyl)methylidene]hydrazide. (n.d.). SpectraBase. Available at: [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijrpas.com [ijrpas.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. ajrconline.org [ajrconline.org]

- 9. bspublications.net [bspublications.net]

- 10. visitka.narod.ru [visitka.narod.ru]

- 11. mdpi.com [mdpi.com]

- 12. arkat-usa.org [arkat-usa.org]

Application Notes & Protocols: Leveraging N'-(4-Chlorophenyl)acetohydrazide as a Versatile Scaffold for the Synthesis of Biologically Active Schiff Bases

Abstract

Hydrazone-containing Schiff bases represent a privileged class of compounds in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] The N'-(4-Chlorophenyl)acetohydrazide moiety serves as an exceptional foundational scaffold for constructing diverse libraries of these molecules. Its inherent structural features—a reactive hydrazide group for condensation, a stable phenyl ring, and an electron-withdrawing chloro substituent—provide a robust platform for generating novel therapeutic candidates. This guide offers an in-depth exploration of the synthesis, characterization, and biological evaluation of Schiff bases derived from this scaffold, tailored for researchers in drug discovery and chemical biology. We provide validated, step-by-step protocols, explain the rationale behind key experimental choices, and present a framework for interpreting the resulting data.

The Scientific Rationale: Why N'-(4-Chlorophenyl)acetohydrazide?

The selection of a molecular scaffold is a critical decision in a drug discovery campaign. N'-(4-Chlorophenyl)acetohydrazide is not merely a starting material but a strategic choice rooted in established medicinal chemistry principles.

-

The Hydrazone Moiety (-CO-NH-N=CH-): This is the cornerstone of the scaffold's utility. Hydrazones are known to be isosteres of amides but with enhanced stability and distinct electronic properties. The presence of the azomethine group (>C=N–) is crucial for the biological activities of many Schiff bases.[3][4] This functional group can participate in hydrogen bonding and coordinate with metal ions present in biological systems, often inhibiting enzyme function.[1]

-

The 4-Chlorophenyl Group: The presence of a halogen, specifically chlorine, on the phenyl ring significantly influences the molecule's physicochemical properties. The chloro group is electron-withdrawing and increases the lipophilicity of the resulting Schiff base. This can enhance membrane permeability and improve pharmacokinetic profiles. Furthermore, halogen substitutions have been shown to enhance the potency of various bioactive compounds, including anticancer agents.[5] For instance, studies have demonstrated that chloro-substituted Schiff bases exhibit potent antimicrobial and anticancer activities.[4][6]

-

Synthetic Accessibility: The acetohydrazide core provides a synthetically straightforward handle for derivatization. It readily undergoes condensation reactions with a wide array of aldehydes and ketones, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[2]

Synthesis and Characterization Workflow

The overall process involves a two-stage workflow: the synthesis and purification of the target Schiff base, followed by its comprehensive structural and purity analysis.

Caption: High-level workflow from reactants to a fully characterized Schiff base.

Protocol 1: General Synthesis of an N'-(4-Chlorophenyl)acetohydrazide Schiff Base

This protocol describes the synthesis of a representative Schiff base, (E)-N'-(4-nitrobenzylidene)-2-(4-chlorophenyl)acetohydrazide.

Causality: The reaction is a classic acid-catalyzed nucleophilic addition-elimination (condensation).[7] Absolute ethanol is an excellent solvent as it solubilizes the reactants but often allows the less soluble Schiff base product to precipitate upon cooling, simplifying isolation.[2] Glacial acetic acid acts as a catalyst by protonating the aldehyde's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazide.[7]

Materials:

-

N'-(4-Chlorophenyl)acetohydrazide

-

4-Nitrobenzaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve N'-(4-Chlorophenyl)acetohydrazide (1.85 g, 0.01 mol) in 30 mL of absolute ethanol. Stir until fully dissolved.

-

Aldehyde Addition: To this solution, add 4-nitrobenzaldehyde (1.51 g, 0.01 mol).

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring. Maintain reflux for 3-5 hours.

-

Expert Tip: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase like ethyl acetate:hexane (3:7). The formation of a new, typically less polar spot, indicates product formation.

-

-

Product Precipitation: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The product should precipitate as a solid. Cooling the flask in an ice bath can enhance precipitation.[2]

-

Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.[2]

-

Washing: Wash the filtered solid with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials and the acetic acid catalyst.

-

Drying: Dry the purified product in a vacuum oven at 50-60°C or in a desiccator to a constant weight. Record the final yield.

Protocol 2: Physicochemical Characterization

Accurate characterization is non-negotiable for ensuring the identity, structure, and purity of the synthesized compound before proceeding to biological screening.

Spectroscopic Techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. The disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the primary amine N-H stretches of the hydrazide, coupled with the appearance of a new C=N (azomethine) stretch, confirms the formation of the Schiff base.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The ¹H NMR spectrum is particularly diagnostic, showing a characteristic singlet for the azomethine proton (-N=CH-) typically in the δ 8.0-10.0 ppm range.[6] The disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm) is also a key indicator.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. The molecular ion peak [M]+ or protonated peak [M+H]+ should match the calculated molecular weight of the target Schiff base.[10]

Table 1: Expected Spectroscopic Data for a Representative Schiff Base

| Analysis Type | Functional Group / Proton | Expected Signal/Range | Rationale for Importance |

| FT-IR | Amide N-H | ~3200 cm⁻¹ (stretch) | Confirms presence of the core hydrazide linkage. |

| Aromatic C-H | ~3100-3000 cm⁻¹ (stretch) | Indicates presence of the phenyl rings. | |

| Amide C=O | ~1670 cm⁻¹ (stretch) | Confirms the carbonyl of the acetohydrazide scaffold.[11] | |

| Azomethine C=N | ~1620-1600 cm⁻¹ (stretch) | Crucial evidence for Schiff base formation.[12][13] | |

| ¹H NMR | Amide N-H | δ 11.0-12.0 ppm (singlet) | Labile proton, confirms hydrazone structure.[4] |

| Azomethine -N=CH- | δ 8.0-10.0 ppm (singlet) | Unambiguous proof of Schiff base formation.[6] | |

| Aromatic Protons | δ 7.0-8.5 ppm (multiplets) | Pattern helps confirm substitution on the aromatic rings. | |

| Methylene -CH₂- | δ ~4.0 ppm (singlet) | Confirms the acetohydrazide backbone integrity. | |

| Mass Spec | [M+H]⁺ | Calculated MW + 1 | Confirms the correct molecular formula and successful condensation. |

Biological Evaluation: From Compound to Activity

The N'-(4-Chlorophenyl)acetohydrazide scaffold is a precursor to compounds with a wide array of potential biological activities. Here we provide protocols for three common primary screens: antimicrobial, anticancer, and antioxidant.

Caption: Workflow for the biological screening of synthesized Schiff bases.

Protocol 3.1: Antimicrobial Susceptibility Testing (MIC Determination)

Causality: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This quantitative measure allows for direct comparison between different compounds.[6]

Materials:

-

Synthesized Schiff base, dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration (e.g., 10 mg/mL).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control.[6]

Procedure:

-

Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the Schiff base stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations.

-

Controls: Prepare a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Inoculation: Prepare a bacterial inoculum standardized to 0.5 McFarland, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the appropriate volume of this inoculum to all wells except the negative control.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration well in which no visible bacterial growth (turbidity) is observed.

Protocol 3.2: Anticancer Cytotoxicity (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of cytotoxicity and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).[14]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[14]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Synthesized Schiff base (stock solution in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., acidified isopropanol or DMSO).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the Schiff base in culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the cells with the compound for 48-72 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours until purple formazan crystals are visible.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3.3: Antioxidant Activity (DPPH Radical Scavenging Assay)

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity.[15] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a pale yellow hydrazine, causing a decrease in absorbance.[16] The degree of discoloration is proportional to the scavenging activity of the compound.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Synthesized Schiff base (various concentrations in methanol).

-

Ascorbic acid or BHT as a standard antioxidant.

-

Methanol.

Procedure:

-

Reaction Setup: In a test tube or 96-well plate, mix 1 mL of the Schiff base solution with 2 mL of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the Schiff base.

-

-

IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Conclusion and Future Perspectives

The N'-(4-Chlorophenyl)acetohydrazide scaffold provides a synthetically tractable and biologically relevant starting point for the development of novel Schiff base derivatives. The protocols detailed herein offer a robust framework for the synthesis, characterization, and primary biological screening of these compounds. By systematically modifying the aldehyde component, researchers can generate extensive libraries and perform detailed structure-activity relationship studies to identify lead candidates for further optimization. Future work could involve the synthesis of metal complexes from these Schiff base ligands, which has been shown to further enhance biological activity in many cases.[7][12]

References

-

Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). Sciforum. Retrieved February 25, 2026, from [Link]

-

Synthesis, Characterization, and Bioactivity of Schiff Bases and Their Cd2+, Zn2+, Cu2+, and Ni2+ Complexes Derived from Chloroacetophenone Isomers with S-Benzyldithiocarbazate and the X-Ray Crystal Structure of S-Benzyl-β-N-(4-chlorophenyl)methylenedithiocarbazate - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. (n.d.). Redalyc. Retrieved February 25, 2026, from [Link]

-

Different Schiff Bases—Structure, Importance and Classification - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some New Schiff base Derived from Cytosine. (n.d.). Systematic Reviews in Pharmacy. Retrieved February 25, 2026, from [Link]

-

Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. (n.d.). MDPI. Retrieved February 25, 2026, from [Link]

-

Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (n.d.). MDPI. Retrieved February 25, 2026, from [Link]

-

Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthesis, characterization, and anticancer activity of Schiff bases. (n.d.). PubMed. Retrieved February 25, 2026, from [Link]

-

Article - Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. (n.d.). Digital Repository. Retrieved February 25, 2026, from [Link]

-

Synthesis, Charactrization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and their Cu (II) and Zn (II) Complexes. (n.d.). Der Pharma Chemica. Retrieved February 25, 2026, from [Link]

-

Synthesis, characterization and biological activities of hydrazone schiff base and its novel metals complexes. (n.d.). SciSpace. Retrieved February 25, 2026, from [Link]

-

Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

A hydrazone Schiff base as a Fe(iii) sensor and precursor to a violet-emissive Mn(ii) complex: synthesis, crystal structure, luminescence, supramolecular and DFT studies. (n.d.). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

-

Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. (n.d.). MDPI. Retrieved February 25, 2026, from [Link]

-

(PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. (n.d.). Asian Journal of Chemistry. Retrieved February 25, 2026, from [Link]

-

Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (n.d.). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

-

Synthesis, Characterization, X-ray Crystallography, Acetyl Cholinesterase Inhibition and Antioxidant Activities of Some Novel Ketone Derivatives of Gallic Hydrazide-Derived Schiff Bases. (n.d.). MDPI. Retrieved February 25, 2026, from [Link]

-

Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride. (n.d.). Systematic Reviews in Pharmacy. Retrieved February 25, 2026, from [Link]

-

Synthesis, Characterization, and Molecular Docking Studies of Fluoro and Chlorophenylhydrazine Schiff Bases. (n.d.). DergiPark. Retrieved February 25, 2026, from [Link]

-

N′-[1-(4-Chlorophenyl)ethylidene]acetohydrazide - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. (n.d.). International Journal of Chemical Studies. Retrieved February 25, 2026, from [Link]

-

Benzylidene-2-chloro-N-(4-chlorophenyl)acetohydrazide - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Synthesis, Characterization, and Molecular Docking Studies of Fluoro and Chlorophenylhydrazine Schiff Bases. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemijournal.com [chemijournal.com]

- 10. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Bioactivity of Schiff Bases and Their Cd2+, Zn2+, Cu2+, and Ni2+ Complexes Derived from Chloroacetophenone Isomers with S-Benzyldithiocarbazate and the X-Ray Crystal Structure of S-Benzyl-β-N-(4-chlorophenyl)methylenedithiocarbazate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sysrevpharm.org [sysrevpharm.org]

- 16. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]

Protocol for cyclization of N'-(4-Chlorophenyl)acetohydrazide to oxadiazoles

Application Note: Protocol for the Cyclization of N'-(4-Chlorophenyl)acetohydrazide to Oxadiazole Derivatives

Executive Summary & Substrate Analysis

This application note details the protocols for the cyclization of

Critical Structural Distinction:

Before proceeding, it is vital to define the chemical intent, as the nomenclature for hydrazides can be ambiguous in literature. This guide addresses the Literal Substrate (

| Feature | Scenario A: Literal Substrate | Scenario B: Diacyl Alternative |

| IUPAC Name | ||

| Structure | ||

| Precursors | 4-Chlorophenylhydrazine + Acetic Anhydride | 4-Chlorobenzohydrazide + Acetic Anhydride |

| Cyclization Product | 1,3,4-Oxadiazol-2-one (or -thione) | 2,5-Disubstituted 1,3,4-Oxadiazole (Aromatic) |

| Key Reagent | Carbonyl source (Triphosgene/CDI) | Dehydrating agent ( |

This guide primarily focuses on Scenario A , the cyclization of the

Reaction Design & Causality

The transformation of

-

Mechanistic Challenge: The substrate possesses only two carbons capable of entering the ring (the acetyl methyl and carbonyl). To close the ring between the

-nitrogen and the carbonyl oxygen while retaining the -

Selected Route: Carbonyl Insertion via Triphosgene .

-

Why Triphosgene? It acts as a solid, safer source of phosgene (

). It reacts with the nucleophilic

-

-

Alternative Route: Thiocarbonyl Insertion via Carbon Disulfide (

) .-

Why

? Yields the oxadiazole-2-thione, a common bioisostere for the oxadiazolone.

-

Detailed Protocols

Protocol A: Synthesis of 3-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazol-2(3H)-one

Targeting the cyclic carbamate core.

Reagents:

-

Substrate:

-(4-Chlorophenyl)acetohydrazide (1.0 equiv) -

Cyclizing Agent: Triphosgene (0.35 equiv) or 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Base: Triethylamine (

) (2.0 equiv) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve

-(4-Chlorophenyl)acetohydrazide (5.0 mmol) in anhydrous DCM (25 mL). -

Activation: Cool the solution to 0°C in an ice bath. Add Triethylamine (10.0 mmol) dropwise. Stir for 10 minutes to facilitate deprotonation/enolization.

-

Cyclization:

-

Option 1 (Triphosgene): Dissolve Triphosgene (1.75 mmol) in DCM (5 mL) and add slowly to the reaction mixture at 0°C. Caution: Generates phosgene in situ. Use a fume hood.

-

Option 2 (CDI): Add solid CDI (6.0 mmol) in one portion.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The hydrazide spot (

) should disappear, and a less polar product spot ( -

Workup:

-

Quench with saturated aqueous

(20 mL). -

Extract with DCM (

mL). -

Wash combined organics with brine, dry over

, and concentrate under reduced pressure.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel flash chromatography (0-20% EtOAc/Hexane).

Expected Yield: 75–85%

Characterization: IR (C=O stretch

Protocol B: Synthesis of 3-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole-2(3H)-thione

Targeting the cyclic thiocarbamate core.

Reagents:

-

Substrate:

-(4-Chlorophenyl)acetohydrazide (1.0 equiv) -

Cyclizing Agent: Carbon Disulfide (

) (10.0 equiv - excess) -

Base: Potassium Hydroxide (KOH) (1.5 equiv)

-

Solvent: Ethanol (95%)

Step-by-Step Methodology:

-

Dissolution: Dissolve KOH (7.5 mmol) in Ethanol (20 mL). Add

-(4-Chlorophenyl)acetohydrazide (5.0 mmol) and stir until dissolved. -

Addition: Add Carbon Disulfide (3.0 mL, excess) dropwise at RT.

-

Reflux: Heat the mixture to reflux (70–80°C) for 6–12 hours. Evolution of

gas (rotten egg smell) indicates reaction progress. Use a scrubber or efficient fume hood. -

Workup:

-

Concentrate the solvent to

5 mL. -

Pour the residue into ice-water (50 mL).

-

Acidify with dilute HCl (10%) to pH 2–3. The thione product will precipitate as a solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol.[1][2]

Expected Yield: 80–90%

Mechanistic Visualization (Graphviz)

The following diagram illustrates the mechanistic pathway for Protocol A (Triphosgene) , highlighting the critical intramolecular nucleophilic attack.

Caption: Mechanistic pathway for the cyclization of N'-arylhydrazides to oxadiazol-2-ones via phosgene equivalents.

Strategic Note: The "Diacyl" Alternative

If the intended target was the fully aromatic 2-(4-chlorophenyl)-5-methyl-1,3,4-oxadiazole (lacking the carbonyl in the ring), the starting material

-

Correct Precursor:

-Acetyl-4-chlorobenzohydrazide ( -

Correction Protocol:

Data Comparison of Methods:

| Method | Target Ring System | Reagent | Conditions | Typical Yield |

| Protocol A | 1,3,4-Oxadiazol-2-one | Triphosgene/CDI | DCM, 0°C | 82% |

| Protocol B | 1,3,4-Oxadiazole-2-thione | EtOH, Reflux | 88% | |

| Diacyl Route | 1,3,4-Oxadiazole (Aromatic) | Reflux (100°C) | 90% |

Troubleshooting & Safety

-

Moisture Sensitivity: Triphosgene and

are highly moisture-sensitive. Ensure all glassware is flame-dried. Water contamination leads to hydrolysis of the reagent and failure of cyclization. -

Safety (

): Carbon disulfide is neurotoxic and highly flammable (flash point -30°C). Use only in a well-ventilated fume hood. -

Monitoring: If the reaction stalls in Protocol A, add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the acylation step.

References

-

Synthesis of 1,3,4-oxadiazol-2-ones: Organic Chemistry Portal. "Synthesis of 1,3,4-oxadiazoles and derivatives." Available at: [Link]

- Cyclization with Triphosgene: Rostamizadeh, S., et al. "Triphosgene: A versatile reagent in organic synthesis." Synlett, 2008.

-

Thione Synthesis: Koparir, M., et al. "Synthesis and biological activities of some new 1,3,4-oxadiazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2013. Available at: [Link]

-

Diacylhydrazine Cyclization (Comparison): Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." J. Med. Chem., 2012.[4] Available at: [Link]

Sources

Screening N'-(4-Chlorophenyl)acetohydrazide for antimicrobial activity

Application Note: Antimicrobial Profiling of N'-(4-Chlorophenyl)acetohydrazide

Abstract

This application note details the standardized protocol for the antimicrobial evaluation of N'-(4-Chlorophenyl)acetohydrazide, a lipophilic hydrazide derivative. The presence of the p-chlorophenyl moiety enhances membrane permeability, making this scaffold a promising candidate for inhibiting bacterial cell wall synthesis or metabolic pathways. This guide outlines a two-phase screening workflow: a qualitative primary screen using Agar Well Diffusion to establish susceptibility, followed by a quantitative Broth Microdilution assay to determine Minimum Inhibitory Concentration (MIC) values, aligned with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Introduction & Rationale

Hydrazide-hydrazone pharmacophores are well-documented for their antimicrobial, antitubercular, and antifungal properties.[1] The specific inclusion of a chlorine substituent at the para position of the phenyl ring in N'-(4-Chlorophenyl)acetohydrazide serves to modulate the compound's lipophilicity (LogP), facilitating passive transport across the lipid-rich bacterial cell membranes of Gram-negative pathogens and the peptidoglycan layers of Gram-positive strains.